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Introduction: Midesteine, also known as MR889, is a synthetic, cyclic thiolic compound

investigated for its therapeutic potential in diseases characterized by excessive elastolytic

activity, primarily chronic obstructive pulmonary disease (COPD) and emphysema. As a

selective inhibitor of human neutrophil elastase (HNE), Midesteine was developed to

counteract the destructive effects of this enzyme on lung tissue. Despite showing promise in

early clinical development, its progression was ultimately discontinued. This guide provides a

comprehensive technical summary of the available pharmacokinetic and pharmacodynamic

data on Midesteine.

Pharmacodynamics
The primary pharmacodynamic effect of Midesteine is the inhibition of human neutrophil

elastase, a serine protease implicated in the degradation of elastin and other extracellular

matrix components in the lungs.

Mechanism of Action
Midesteine is a reversible, slow-binding, and fully competitive inhibitor of neutrophil elastase.

[1] Its inhibitory mechanism involves the formation of a stable acyl-enzyme complex with the

serine residue (Ser195) in the active site of the elastase enzyme.[2] This interaction effectively

blocks the enzyme's catalytic activity. Upon reaction with elastase, it has been suggested that
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Midesteine generates new free thiol groups, which may contribute to modifying the rheological

properties of mucus.[3]

Potency and Selectivity
Midesteine exhibits specific activity towards neutrophil elastase. The inhibitory constant (Ki) for

human neutrophil elastase has been determined to be 1.38 µM.[1] Studies have shown that

Midesteine also inhibits porcine pancreatic elastase. However, it does not significantly affect

the activity of other serine proteases such as bovine pancreatic α-chymotrypsin, human

leukocyte cathepsin G, or rabbit liver cathepsin B.[1]

In Vivo Pharmacodynamic Effects
In a clinical trial involving patients with COPD, the oral administration of Midesteine (500 mg

twice daily) for four weeks led to a significant post-treatment reduction in the urinary levels of

desmosine in a subset of patients with a shorter duration of the disease.[4] Desmosine is an

amino acid unique to mature elastin, and its presence in urine is a biomarker of elastin

degradation.[4] Plasma levels of elastin-derived peptides were also evaluated as a

pharmacodynamic marker.[4]

Pharmacokinetics
Detailed pharmacokinetic data for Midesteine, including parameters such as absorption,

distribution, metabolism, and excretion (ADME), are not extensively available in the public

domain. This is likely due to the discontinuation of its clinical development.

Administration
In clinical trials, Midesteine was administered orally.[4]

Quantitative Pharmacodynamic Data

Parameter Value Target Enzyme Reference

Ki 1.38 µM
Human Neutrophil

Elastase
[1]

Clinical Dose 500 mg b.i.d. - [4]
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Key Experimental Protocols
Neutrophil Elastase Inhibition Assay
Objective: To determine the inhibitory activity of Midesteine against human neutrophil elastase.

Methodology: A common method involves a fluorometric assay.

Reagents and Materials: Human neutrophil elastase, a specific fluorogenic substrate (e.g.,

(Z-Ala-Ala-Ala-Ala)2Rh110), assay buffer, test compound (Midesteine), and a control

inhibitor.

Procedure:

The neutrophil elastase enzyme is pre-incubated with varying concentrations of

Midesteine for a defined period at a controlled temperature (e.g., 37°C).

The fluorogenic substrate is added to initiate the enzymatic reaction.

The fluorescence intensity is measured over time using a microplate reader at appropriate

excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm).

The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence

curve.

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in

the presence and absence of Midesteine. The IC50 value (the concentration of inhibitor

required to reduce enzyme activity by 50%) can be determined by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration. The Ki value can then be

calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.
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Assay Preparation

Incubation Reaction & Measurement Data Analysis

Neutrophil Elastase

Pre-incubate Enzyme + InhibitorMidesteine (Varying Conc.)

Assay Buffer

Add Fluorogenic Substrate Measure Fluorescence (Kinetic Read) Calculate % Inhibition, IC50, Ki

Click to download full resolution via product page

Workflow for a Neutrophil Elastase Inhibition Assay.

Measurement of Urinary Desmosine
Objective: To quantify the levels of desmosine in urine as a biomarker of elastin degradation.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly

sensitive and specific method.

Sample Preparation:

Urine samples are collected over a 24-hour period.

An internal standard (e.g., isotopically labeled desmosine) is added to the urine samples.

The samples undergo acid hydrolysis to liberate desmosine from peptides.
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Solid-phase extraction is used to clean up the sample and concentrate the analyte.

LC-MS/MS Analysis:

The prepared sample is injected into a high-performance liquid chromatography (HPLC)

system for separation.

The eluent from the HPLC is introduced into a tandem mass spectrometer.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to

specifically detect and quantify desmosine and the internal standard based on their unique

precursor-to-product ion transitions.

Data Analysis: The concentration of desmosine in the urine sample is determined by

comparing the peak area ratio of the analyte to the internal standard against a standard

curve. Results are typically normalized to creatinine excretion.

24h Urine Collection

Add Internal Standard

Acid Hydrolysis

Solid-Phase Extraction

HPLC Separation

Tandem Mass Spectrometry (MRM)

Quantification vs. Standard Curve
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Workflow for Urinary Desmosine Measurement by LC-MS/MS.

Signaling Pathway
The primary mechanism of Midesteine does not involve the modulation of a complex signaling

pathway but rather the direct inhibition of a key effector enzyme, neutrophil elastase. The

pathological consequence of unchecked neutrophil elastase activity is the degradation of lung

elastin, leading to emphysema.
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Inhibitory Action of Midesteine on Elastin Degradation.

Conclusion
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Midesteine is a specific inhibitor of human neutrophil elastase that showed potential as a

therapeutic agent for COPD by reducing elastin degradation. While its pharmacodynamic

profile is reasonably well-characterized, a comprehensive understanding of its pharmacokinetic

properties in humans remains elusive due to the cessation of its clinical development. The

available data and experimental protocols provide a valuable foundation for researchers in the

field of protease inhibitors and drug development for respiratory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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